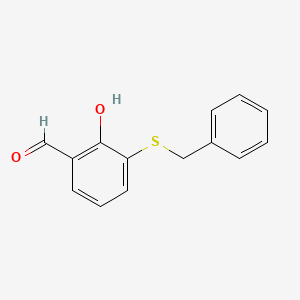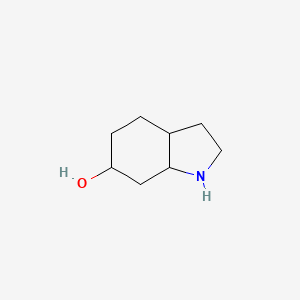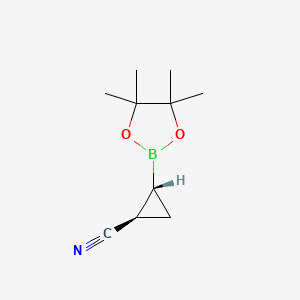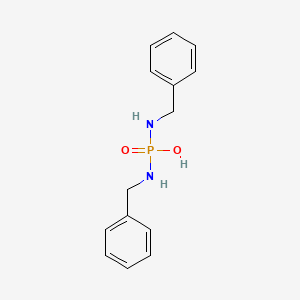
N,N'-Dibenzyl-phosphorodiamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzyl-phosphorodiamidic acid is an organic compound with the molecular formula C14H17N2O2P. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of two benzyl groups attached to a phosphorodiamidic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Dibenzyl-phosphorodiamidic acid can be synthesized through the reaction of benzylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibenzyl-phosphorodiamidic acid involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibenzyl-phosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphorodiamidic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N’-Dibenzyl-phosphorodiamidic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N’-Dibenzyl-phosphorodiamidic acid exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to other molecules, thereby modifying their chemical properties and biological activities. This mechanism is crucial in various biochemical pathways and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl diisopropylphosphoramidite: Similar in structure but with isopropyl groups instead of benzyl groups.
Diamidophosphate: A simpler phosphorodiamidate ion with a similar core structure but different substituents.
Uniqueness
N,N’-Dibenzyl-phosphorodiamidic acid is unique due to its specific combination of benzyl groups and phosphorodiamidic acid core, which imparts distinct chemical reactivity and applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C14H17N2O2P |
|---|---|
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
bis(benzylamino)phosphinic acid |
InChI |
InChI=1S/C14H17N2O2P/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,15,16,17,18) |
Clé InChI |
BOUKNGOVENPEMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


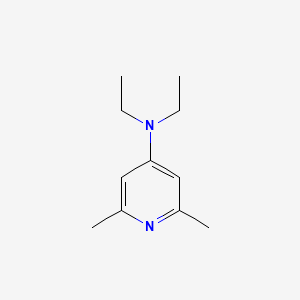
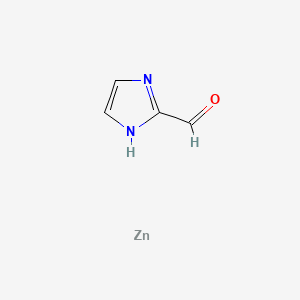
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
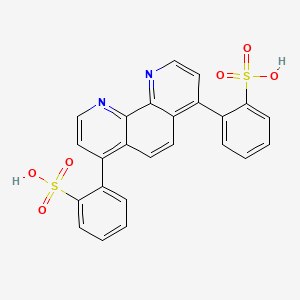
![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
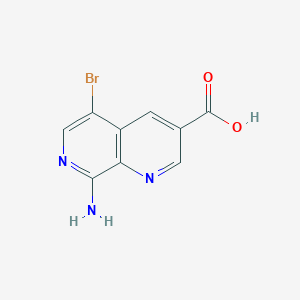
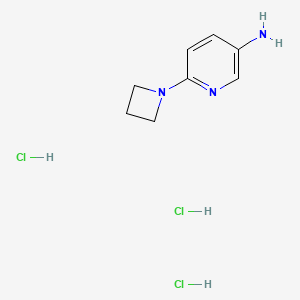
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
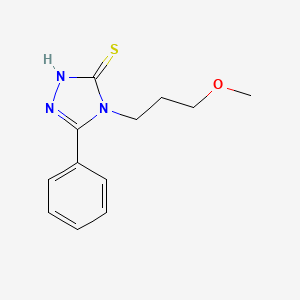
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
